

The Elucidation of 4-Hydroxy-8-methoxyquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxy-8-methoxyquinolin-2(1H)-one

Cat. No.: B189105

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-8-methoxyquinolin-2(1H)-one, with the chemical formula $C_{10}H_9NO_3$ and CAS number 7224-68-2, is a heterocyclic organic compound.^{[1][2]} Quinolinone derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antimicrobial, antifungal, and antioxidant properties.^[1] This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of this compound, serving as a valuable resource for researchers in the field. The structural confirmation of **4-Hydroxy-8-methoxyquinolin-2(1H)-one** is paramount for its application in pharmaceutical research and development.

Molecular Structure and Properties

The fundamental structure of the target compound consists of a quinolinone core, characterized by a fused bicyclic system of a benzene ring and a pyridinone ring. The substituents include a hydroxyl group at the 4-position, a methoxy group at the 8-position, and a ketone group at the 2-position of the quinoline ring. The presence of these functional groups dictates the compound's chemical reactivity and its potential biological interactions.

Key Molecular Properties:

- Molecular Formula: C₁₀H₉NO₃
- Molecular Weight: 191.18 g/mol [2]
- Appearance: Typically a light yellow to orange solid[2]

Spectroscopic Data for Structure Confirmation

The definitive identification of **4-Hydroxy-8-methoxyquinolin-2(1H)-one** relies on a combination of modern spectroscopic techniques. While publicly available raw spectral data is limited, the following sections outline the expected data and their interpretation based on the known structure and data from analogous compounds. Chemical suppliers confirm that the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra conform to the expected structure.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for **4-Hydroxy-8-methoxyquinolin-2(1H)-one**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.0 - 12.0	singlet	1H	N-H (amide)
~9.0 - 10.0	singlet	1H	O-H (hydroxyl)
~7.0 - 7.8	multiplet	3H	Aromatic C-H
~5.9 - 6.2	singlet	1H	C ₃ -H
~3.9	singlet	3H	O-CH ₃ (methoxy)

Table 2: Predicted ¹³C NMR Spectroscopic Data for **4-Hydroxy-8-methoxyquinolin-2(1H)-one**

Chemical Shift (δ) ppm	Assignment
~160 - 165	C=O (amide)
~140 - 150	C ₄ -OH
~145 - 155	C ₈ -OCH ₃
~110 - 140	Aromatic C
~100 - 105	C ₃
~56	O-CH ₃ (methoxy)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 3: Predicted Mass Spectrometry Data for **4-Hydroxy-8-methoxyquinolin-2(1H)-one**

m/z Value	Interpretation
191.0582	[M] ⁺ , Molecular ion peak (calculated for C ₁₀ H ₉ NO ₃)
176	[M - CH ₃] ⁺ , Loss of a methyl radical
163	[M - CO] ⁺ , Loss of carbon monoxide
148	[M - CO - CH ₃] ⁺

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted Infrared (IR) Absorption Frequencies for **4-Hydroxy-8-methoxyquinolin-2(1H)-one**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3200 - 3400	Broad	O-H stretch (hydroxyl)
3100 - 3300	Medium	N-H stretch (amide)
~3050	Weak	Aromatic C-H stretch
~2950, ~2850	Weak	Aliphatic C-H stretch (methoxy)
~1650	Strong	C=O stretch (amide)
~1600, ~1480	Medium	C=C stretch (aromatic)
~1250	Strong	C-O stretch (aryl ether)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data necessary for the structure elucidation of **4-Hydroxy-8-methoxyquinolin-2(1H)-one**.

Synthesis

A potential synthetic route for **4-Hydroxy-8-methoxyquinolin-2(1H)-one** can be adapted from the synthesis of its 3-ethyl derivative.[3] The general approach involves the thermal condensation of an appropriately substituted aniline with a malonic acid derivative.

Protocol for the Synthesis of **4-Hydroxy-8-methoxyquinolin-2(1H)-one** (Hypothetical):

- A mixture of 2-amino-3-methoxyaniline and diethyl malonate is heated at a high temperature (e.g., 200-250 °C) for several hours.
- The reaction mixture is cooled and the resulting solid is collected.
- The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure **4-Hydroxy-8-methoxyquinolin-2(1H)-one**.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or higher field spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source to determine the exact mass of the molecular ion.
- Infrared Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet or as a thin film.

Structure Elucidation Workflow

The logical process for elucidating the structure of **4-Hydroxy-8-methoxyquinolin-2(1H)-one** is outlined in the following diagram.

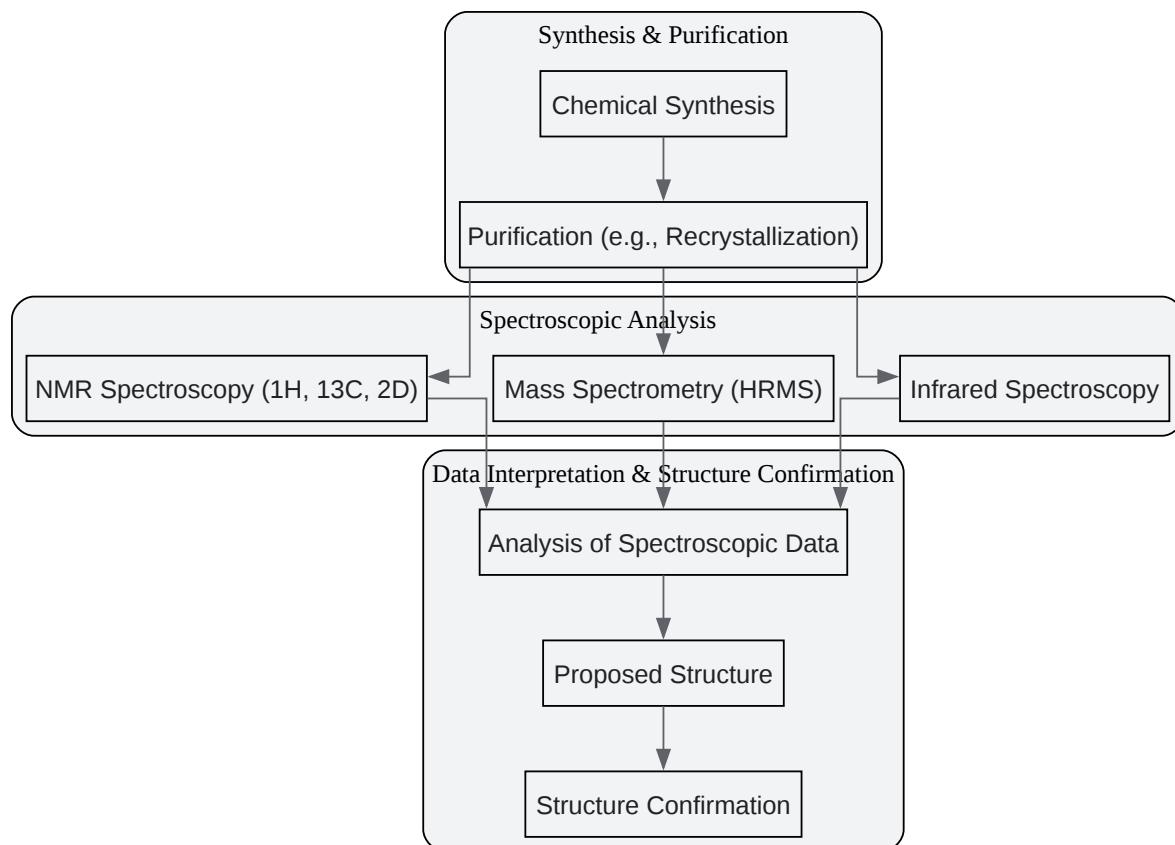
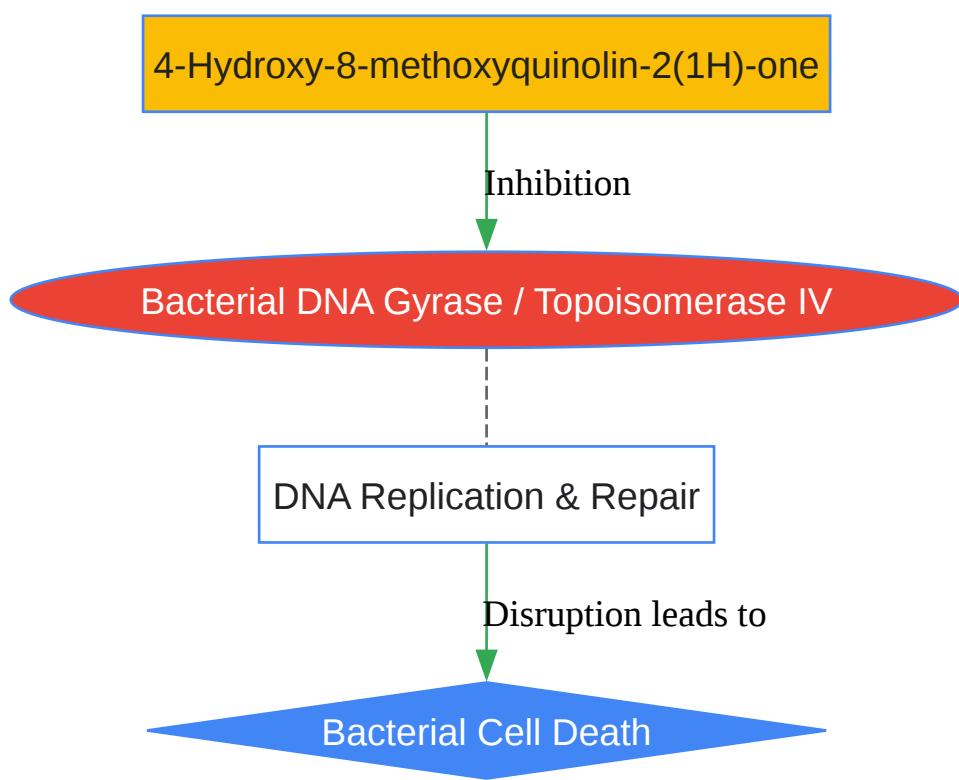


[Click to download full resolution via product page](#)

Figure 1. Workflow for the structure elucidation of **4-Hydroxy-8-methoxyquinolin-2(1H)-one**.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving **4-Hydroxy-8-methoxyquinolin-2(1H)-one** are a subject for further biological research, the general mechanism of action for many quinolinone derivatives involves the inhibition of bacterial DNA gyrase or topoisomerase IV. The following

diagram illustrates a hypothetical signaling pathway based on this common mechanism for antibacterial agents.

[Click to download full resolution via product page](#)

Figure 2. Hypothetical mechanism of action for **4-Hydroxy-8-methoxyquinolin-2(1H)-one**.

Conclusion

The structural elucidation of **4-Hydroxy-8-methoxyquinolin-2(1H)-one** is a critical step in harnessing its potential for drug discovery and development. This guide has provided a framework for understanding the key spectroscopic data and experimental protocols involved in this process. Further research to obtain and publish detailed, publicly accessible spectroscopic data for this compound is highly encouraged to facilitate its broader scientific investigation and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biosyncce.com [biosyncce.com]
- 2. 4-Hydroxy-8-methoxyquinolin-2(1H)-one [myskinrecipes.com]
- 3. 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Elucidation of 4-Hydroxy-8-methoxyquinolin-2(1H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189105#4-hydroxy-8-methoxyquinolin-2-1h-one-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com